molecular formula C17H12Br2O3S B11562667 2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate

2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate

Cat. No.: B11562667
M. Wt: 456.1 g/mol
InChI Key: PSCGZRUBZXGNDL-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of bromine atoms, a methyl group, and a naphthalene sulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate typically involves the bromination of 6-methylphenyl naphthalene-1-sulfonate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in carbon tetrachloride or chloroform.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2,4-dihydroxy-6-methylphenyl naphthalene-1-sulfonate.

    Oxidation: Formation of 2,4-dibromo-6-carboxyphenyl naphthalene-1-sulfonate.

    Reduction: Formation of 2,4-dibromo-6-methylphenyl naphthalene-1-sulfonic acid.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate involves its interaction with specific molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylphenyl benzene-1-sulfonate
  • 2,4-Dichloro-6-methylphenyl naphthalene-1-sulfonate
  • 2,4-Dibromo-6-methylphenyl naphthalene-2-sulfonate

Uniqueness

2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate is unique due to the presence of both bromine atoms and a naphthalene sulfonate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C17H12Br2O3S

Molecular Weight

456.1 g/mol

IUPAC Name

(2,4-dibromo-6-methylphenyl) naphthalene-1-sulfonate

InChI

InChI=1S/C17H12Br2O3S/c1-11-9-13(18)10-15(19)17(11)22-23(20,21)16-8-4-6-12-5-2-3-7-14(12)16/h2-10H,1H3

InChI Key

PSCGZRUBZXGNDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C2=CC=CC3=CC=CC=C32)Br)Br

Origin of Product

United States

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